A Technical Guide to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene: A Versatile Fluorinated Building Block
A Technical Guide to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene: A Versatile Fluorinated Building Block
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylacetylenes
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene stands as a significant, albeit specialized, building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group, a fluorine atom, and a reactive ethynyl group on a benzene ring, offers a unique combination of properties that are highly sought after in the design of novel molecules. The trifluoromethyl group is well-known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[1][2][3] The additional fluorine atom further influences the molecule's polarity and reactivity.[4] The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably the Sonogashira cross-coupling reaction, enabling the construction of more complex molecular architectures.[5][6]
While the specific CAS number 1233501-60-4 for 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene is not widely documented in readily available chemical databases, its structural isomers, such as 1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene (CAS 1057670-05-9) and 2-fluoro-4-(trifluoromethyl)phenylacetylene (CAS 1233506-35-8), are commercially available and their properties and reactivity patterns provide a strong foundation for understanding the chemistry of this class of compounds.[7][8] This guide will therefore focus on the synthesis, properties, and applications of this important structural motif, drawing on data from its closely related isomers.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene can be inferred from its structural analogues. The presence of the trifluoromethyl group generally increases the boiling point and density compared to non-fluorinated counterparts. The molecule is expected to be a liquid at room temperature and exhibit poor solubility in water but good solubility in common organic solvents.
Table 1: Physicochemical Properties of Related Fluoro-(trifluoromethyl)phenylacetylene Isomers
| Property | 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene | 2-Fluoro-4-(trifluoromethyl)phenylacetylene | 4-Ethynyl-α,α,α-trifluorotoluene |
| CAS Number | 1057670-05-9[7] | 1233506-35-8[8] | 705-31-7[9] |
| Molecular Formula | C₉H₄F₄[7] | C₉H₄F₄[8] | C₉H₅F₃[9] |
| Molecular Weight | 188.12 g/mol [7] | 188.125 g/mol [8] | 170.13 g/mol [9] |
| Physical State | Not specified | Not specified | Liquid (at 20°C) |
| Boiling Point | Not specified | Not specified | 60 °C at 30 mmHg |
| Density | Not specified | Not specified | 1.19 g/mL (at 20°C) |
| Refractive Index | Not specified | Not specified | 1.46 (at 20°C) |
Spectroscopic analysis is crucial for the characterization of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene. In the ¹H NMR spectrum, the acetylenic proton would appear as a characteristic singlet. The aromatic protons would exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The ¹³C NMR would show distinct signals for the acetylenic carbons and the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The ¹⁹F NMR would display two signals, one for the trifluoromethyl group and another for the fluorine atom on the ring, with their respective couplings. Infrared (IR) spectroscopy would reveal a characteristic absorption for the C≡C-H stretch.
Synthesis and Reactivity
The most common and efficient method for the synthesis of substituted phenylacetylenes is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene, a plausible synthetic route would involve the Sonogashira coupling of a suitable di-halogenated precursor with a protected or terminal alkyne.
A key consideration in the synthesis of polysubstituted benzenes is regioselectivity. Research on the site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene has shown that the coupling reaction preferentially occurs at the C-4 position, which is para to the electron-withdrawing trifluoromethyl group.[10] This selectivity provides a reliable method for the controlled synthesis of specifically substituted phenylacetylenes.
Illustrative Synthetic Workflow: Sonogashira Coupling
The following diagram illustrates a general workflow for the synthesis of a 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene derivative via a Sonogashira coupling reaction.
Caption: Generalized workflow for the synthesis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Sonogashira coupling procedures.[11][12]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Reagent Addition: Add anhydrous and degassed solvent (e.g., tetrahydrofuran or toluene). To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the silyl-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol or tetrahydrofuran. Add a base like potassium carbonate or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene.
Applications in Drug Discovery and Materials Science
The unique structural features of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene make it a valuable building block in several areas of research and development.
Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in drug design to enhance the pharmacological properties of lead compounds.[1][13] These groups can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and enhance membrane permeability, which is crucial for oral bioavailability and crossing the blood-brain barrier.[2]
The ethynyl group serves as a key structural element for further elaboration. It can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the phenylacetylene core to other molecular fragments. This approach is widely used in the synthesis of complex bioactive molecules, including enzyme inhibitors and receptor ligands.[14] For instance, kinase inhibitors often incorporate fluorinated aromatic moieties to improve their potency and pharmacokinetic profiles.[14]
Materials Science
Phenylacetylene derivatives are important components in the synthesis of advanced materials. The rigid, linear structure of the ethynyl group makes these compounds suitable for the construction of organic semiconductors, liquid crystals, and polymers with interesting optical and electronic properties.[10] The presence of fluorine and trifluoromethyl groups can enhance the thermal stability and influence the self-assembly properties of these materials. For example, dialkynyl-substituted (trifluoromethyl)benzenes have been shown to exhibit nematic liquid-crystalline properties.[10]
Safety and Handling
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.
Conclusion
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene and its isomers are valuable and versatile building blocks for the synthesis of complex organic molecules. The strategic placement of fluorine and trifluoromethyl groups imparts desirable physicochemical and pharmacological properties, making these compounds highly attractive for applications in drug discovery and materials science. The well-established Sonogashira coupling reaction provides a reliable and efficient method for their synthesis. As the demand for sophisticated fluorinated molecules continues to grow, the importance of these phenylacetylene derivatives in advancing chemical and biomedical research is set to increase.
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